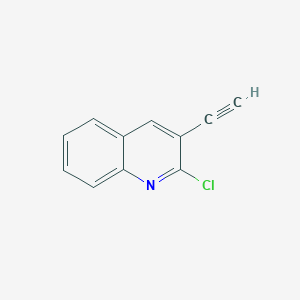

2-Chloro-3-ethynylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethynylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPMJQRHVZSWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-ethynylquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-ethynylquinoline is a highly versatile synthetic intermediate that serves as a cornerstone for the construction of complex heterocyclic systems. Possessing two distinct and reactive functional handles—an electrophilic chloro-substituent at the C2 position and a nucleophilic, coupling-ready terminal alkyne at the C3 position—this molecule offers a rich platform for molecular diversification. The inherent electronic properties of the quinoline scaffold, particularly the electron-withdrawing nature of the ring nitrogen, activate the C2 position for nucleophilic aromatic substitution (SNAr), while the terminal alkyne is primed for a host of transformations including metal-catalyzed cross-coupling and cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and key reaction classes of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound whose structure marries the biologically significant quinoline core with synthetically valuable chloro and ethynyl groups. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1000782-65-9 | |

| Molecular Formula | C₁₁H₆ClN | |

| Molecular Weight | 187.63 g/mol | |

| Exact Mass | 187.0189 u | |

| Appearance | Colorless to white solid | |

| Melting Point | 114-115 °C | |

| Topological Polar Surface Area | 12.9 Ų | |

| XLogP3 | 3.4 |

Synthesis of this compound

The most direct and common route to this compound begins with the readily available precursor, 2-chloro-3-formylquinoline. The transformation is a one-carbon homologation of the aldehyde to a terminal alkyne. While several methods exist, the Corey-Fuchs reaction or the Seyferth-Gilbert homologation (often via the Bestmann-Ohira modification) are the most reliable. The latter is often preferred for its milder conditions and higher yields with sensitive substrates.

The synthetic pathway involves two key stages:

-

Vilsmeier-Haack Cyclization: Substituted acetanilides are treated with a Vilsmeier reagent (generated from POCl₃ and DMF) to construct the 2-chloro-3-formylquinoline core.

-

Aldehyde-to-Alkyne Conversion: The resulting aldehyde is then converted to the terminal alkyne.

Foreword: The Strategic Importance of 2-Chloro-3-ethynylquinoline

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethynylquinoline

In the landscape of modern synthetic chemistry, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in pharmaceuticals, natural products, and functional materials.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The introduction of an ethynyl group at the C3 position, coupled with a reactive chloro-substituent at C2, transforms the simple quinoline core into a highly versatile and powerful building block. This compound is not merely a molecule; it is a molecular key, unlocking access to a diverse array of complex heterocyclic systems through subsequent cross-coupling, annulation, and click chemistry reactions. This guide provides a comprehensive, field-proven perspective on its synthesis, moving beyond mere procedural steps to elucidate the underlying principles and strategic considerations essential for successful and reproducible execution in a research and development setting.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of this compound is most reliably achieved through a convergent strategy that hinges on the late-stage introduction of the fragile ethynyl moiety. Our analysis identifies the Sonogashira cross-coupling reaction as the premier method, offering high yields, excellent functional group tolerance, and mild reaction conditions.[4] This approach necessitates the prior synthesis of a di-functionalized quinoline precursor, typically a 2-chloro-3-haloquinoline.

The overall synthetic logic is visualized below.

Caption: Overall Synthetic Workflow for this compound.

Precursor Synthesis: Crafting the 2-Chloro-3-iodoquinoline Scaffold

The journey begins with the construction of the quinoline ring itself. The Vilsmeier-Haack reaction is a robust and highly effective method for converting activated aromatic systems, such as acetanilides, into formylated heterocycles.[1][5]

-

Vilsmeier-Haack Cyclization: Acetanilide is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This powerful electrophile drives a cyclization and chlorination cascade, yielding 2-chloro-3-formylquinoline in a single, efficient step.[6] The mechanism is intricate, involving electrophilic attack on the enamide tautomer of the acetanilide, followed by cyclization and subsequent dehydration and chlorination.

-

Conversion to an Amino Group: The aldehyde at the C3 position is a versatile handle, but for iodination via the Sandmeyer reaction, it must be converted to an amino group. This transformation is typically a multi-step process involving, for example, formation of an oxime followed by reduction.

-

Sandmeyer Iodination: With 3-amino-2-chloroquinoline in hand, the classic Sandmeyer reaction provides a clean and high-yielding route to the desired 3-iodo intermediate.[7] The amine is first diazotized using sodium nitrite in a strong acid (e.g., HCl) at low temperatures (-15 to -10 °C) to form a diazonium salt. This unstable intermediate is then immediately treated with a solution of potassium iodide (KI), which displaces the diazonium group to install the iodine atom.[7] Maintaining cryogenic temperatures during diazotization is critical to prevent premature decomposition of the diazonium salt.

The Core Reaction: Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4][8] It is the linchpin of this entire synthesis.

Mechanism and Key Parameters: The reaction proceeds through two interconnected catalytic cycles.

Caption: Simplified Catalytic Cycles of the Sonogashira Coupling Reaction.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond of 2-chloro-3-iodoquinoline. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

-

Copper Cycle: Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a highly reactive copper acetylide intermediate. This species is responsible for transferring the acetylide group to the palladium center.[9]

-

Choice of Alkyne: While acetylene gas can be used, it is often cumbersome and hazardous on a lab scale. A more convenient and safer alternative is trimethylsilylacetylene (TMSA). The bulky TMS group also helps prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[9] The TMS group is easily removed in a subsequent step.

Final Step: TMS Deprotection

The concluding step is the removal of the trimethylsilyl protecting group. This is typically achieved under mild basic conditions, for instance, by stirring the TMS-protected product with potassium carbonate in methanol at room temperature. The reaction is clean, efficient, and yields the final this compound.

Part 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes rationale and checkpoints for ensuring success.

Protocol 1: Synthesis of 2-Chloro-3-formylquinoline

-

Principle: Vilsmeier-Haack formylation and cyclization of acetanilide. This protocol is adapted from established procedures.[1][6]

-

Safety: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser connected to a gas trap (e.g., a calcium chloride tube followed by a base trap), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exotherm. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

-

Substrate Addition: Add acetanilide (1 equivalent) portion-wise to the reaction mixture.

-

Reaction: After the addition, remove the ice bath and heat the mixture to 80-90 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This step is highly exothermic and should be done slowly.

-

Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain 2-chloro-3-formylquinoline as a crystalline solid.

Protocol 2: Synthesis of 2-Chloro-3-iodoquinoline

-

Principle: This multi-step conversion first generates the 3-amino precursor, which is then subjected to a Sandmeyer reaction. The procedure for the Sandmeyer step is analogous to that used for similar heterocyclic systems.[7]

-

Note: The conversion of the formyl group to an amine is presented here conceptually. A common route involves forming the oxime with hydroxylamine hydrochloride, followed by reduction (e.g., with zinc in acetic acid or catalytic hydrogenation).

-

Synthesis of 3-Amino-2-chloroquinoline: Convert 2-chloro-3-formylquinoline to 3-amino-2-chloroquinoline using a standard method such as reductive amination or oxime reduction. Purify the amine by column chromatography or recrystallization.

-

Diazotization: To a solution of 3-amino-2-chloroquinoline (1 equivalent) in concentrated hydrochloric acid (37%, ~4 mL per 500 mg of amine), cool the mixture to -15 °C using an acetone/dry ice bath. Add a solution of sodium nitrite (1.5 equivalents) in water dropwise, ensuring the internal temperature does not rise above -10 °C. Stir for 15-20 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 3 equivalents) in water. Add this solution dropwise to the cold diazonium salt solution, again maintaining the temperature below -5 °C.

-

Reaction Completion: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3 hours. Nitrogen gas evolution will be observed.

-

Work-up and Purification: Quench the reaction by carefully adjusting the pH to ~11 with 10 M NaOH. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (Eluent: 8:2 Cyclohexane/Ethyl Acetate) to yield 2-chloro-3-iodoquinoline.

Protocol 3: Sonogashira Coupling with TMSA

-

Principle: Palladium/copper-catalyzed cross-coupling of 2-chloro-3-iodoquinoline with trimethylsilylacetylene. The reaction should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.[9]

-

Reaction Setup: To a Schlenk flask, add 2-chloro-3-iodoquinoline (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 5 equivalents) and anhydrous, degassed tetrahydrofuran (THF, as solvent). Stir to dissolve.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.5 equivalents) via syringe.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting halide is consumed.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-chloro-3-(trimethylsilylethynyl)quinoline, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 4: TMS Deprotection

-

Principle: Mild base-catalyzed cleavage of the silicon-carbon bond.

-

Reaction Setup: Dissolve the crude 2-chloro-3-(trimethylsilylethynyl)quinoline (1 equivalent) in methanol.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel to obtain pure this compound.

Part 3: Data and Characterization

Accurate characterization is paramount for validating the synthesis. The following data serves as a benchmark for product identification.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₆ClN | [10] |

| Molecular Weight | 187.63 g/mol | [10] |

| Appearance | Off-white to yellow solid | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.50 (t, J=7.6 Hz, 1H), 3.50 (s, 1H). | Predicted Data[11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.5, 145.2, 138.0, 130.5, 129.0, 128.2, 127.8, 127.5, 118.0, 82.5, 80.0. | Predicted Data[11] |

| Mass Spec (EI) | m/z 187 (M⁺), 189 (M+2)⁺ (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) | [10] |

Part 4: Troubleshooting and Safety

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Vilsmeier Rxn | Incomplete reaction; impure reagents; insufficient heating. | Ensure anhydrous conditions. Check purity of POCl₃ and DMF. Increase reaction time or temperature slightly. |

| Low Yield in Sonogashira Rxn | Catalyst deactivation (oxygen); impure halide; insufficient base. | Degas all solvents and reagents thoroughly. Use freshly purified 2-chloro-3-iodoquinoline. Increase amount of base if necessary. |

| Glaser Homocoupling Observed | Presence of oxygen; insufficient alkyne; catalyst ratio. | Maintain a strict inert atmosphere. Use a slight excess of the terminal alkyne. Use a TMS-protected alkyne. |

| Incomplete TMS Deprotection | Insufficient base or reaction time; inactive base. | Add more K₂CO₃ or switch to a stronger base like TBAF if needed. Increase reaction time. |

Critical Safety Considerations:

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Palladium Catalysts: Can be pyrophoric, especially Pd/C. Handle with care, avoiding inhalation of dust.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

-

Alkynes: Terminal alkynes, especially acetylene itself, can be explosive under certain conditions. Handle with care and avoid heat and pressure.

References

-

Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Pal, M., et al. (2007). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. ResearchGate. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Alam, M. J., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Pérez-Ramírez, J., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

-

NIST. (2018). Quinoline, 2-chloro-. NIST Chemistry WebBook. [Link]

-

Schmidt, B., et al. (2014). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (2021). CN113292492A - Method for preparing clioquinol and diiodoquinol by one-pot method.

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Kumar, D. K., et al. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

-

Patel, H. V., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]

-

Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Arkivoc. [Link]

-

Abdel-wahab, B. F. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

-

Mogilaiah, K., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. [PDF] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Core Chemical Identifiers and Physicochemical Properties

An In-depth Technical Guide to 2-Chloro-3-ethynylquinoline

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This versatile heterocyclic compound is a valuable building block in modern organic synthesis, offering two distinct and highly reactive functional handles for the construction of complex molecular architectures. Its quinoline core is a "privileged scaffold" in medicinal chemistry, frequently associated with a wide array of biological activities.

This compound is a solid organic compound whose identity and key properties are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 1000782-65-9 | |

| MDL Number | MFCD10699529 | |

| Molecular Formula | C₁₁H₆ClN | |

| Molecular Weight | 187.62 g/mol | |

| IUPAC Name | This compound | N/A |

| Monoisotopic Mass | 187.0189 u | |

| XLogP3 | 3.4 | |

| Physical State | Colorless Solid | [1] |

| Melting Point | 114-115 °C | [1] |

Synthesis and Mechanistic Insights

The preparation of this compound is efficiently achieved via a two-step sequence starting from the readily available 2-chloroquinoline-3-carbaldehyde. This precursor is synthesized through the Vilsmeier-Haack cyclization of acetanilides.[2][3] The transformation of the aldehyde to the alkyne is a robust and high-yielding process.

The causality behind this synthetic choice is rooted in the reliability of the Corey-Fuchs-type reaction to generate a dibromo-vinyl intermediate, followed by an elimination reaction to furnish the terminal alkyne. This method avoids the direct and often challenging ethynylation of a halogenated quinoline at the 3-position.

Detailed Experimental Protocol

The following protocol is adapted from a validated procedure and serves as a reliable method for laboratory-scale synthesis.[1] Every step is designed for high conversion and straightforward purification.

Step 1: Synthesis of 2-Chloro-3-(2,2-dibromovinyl)quinoline

-

Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 0.191 g) in dichloromethane (DCM, 3 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 2.0 mmol, 0.662 g) and triphenylphosphine (PPh₃, 2.0 mmol, 0.524 g) to the cooled solution.

-

Reaction Execution: Stir the reaction mixture at 0 °C for 60 minutes, allowing it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, evaporate the DCM under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:99 v/v) as the eluent to yield the dibromo-vinyl intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, dissolve the 2-chloro-3-(2,2-dibromovinyl)quinoline intermediate (1.0 mmol, 344 mg) in dimethyl sulfoxide (DMSO, 2.0 mL) at 20 °C.

-

Reagent Addition: Add sodium sulfide nonahydrate (Na₂S·9H₂O, 0.5 mmol, 120.0 mg) to the solution. The use of a sub-stoichiometric amount of the base is a key feature of this specific transformation.

-

Reaction Execution: Stir the mixture for 2 hours at 20 °C. Monitor consumption of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, add water and a few drops of acetic acid. Extract the product into ethyl acetate. Wash the organic phase with water, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Product Isolation: Purify the crude residue by column chromatography (hexane/ethyl acetate, 99:1 v/v) to obtain this compound as a colorless solid (75% yield).[1]

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following spectroscopic data provides a definitive fingerprint for this compound.[1]

| Spectroscopy | Data (Solvent: CDCl₃) | Assignment and Interpretation |

| ¹H NMR | δ 8.34 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.73-7.80 (m, 2H), 7.56-7.61 (m, 1H), 3.49 (s, 1H) | The sharp singlet at 8.34 ppm corresponds to the proton at the C4 position. The singlet at 3.49 ppm is characteristic of the terminal acetylenic proton. The remaining multiplets between 7.56-8.01 ppm are assigned to the protons on the benzo-fused ring. |

| ¹³C NMR | δ 149.2, 146.3, 138.5, 131.4, 130.9, 128.6, 127.6, 126.4, 116.2, 83.4, 78.9 | The signals at 83.4 and 78.9 ppm are indicative of the two sp-hybridized carbons of the alkyne. The remaining nine signals correspond to the carbons of the quinoline ring system. |

| HRMS (ESI) | m/z [M+H]⁺: Found 188.0272, Calculated 188.0267 | High-resolution mass spectrometry confirms the elemental composition (C₁₁H₆ClN) with high accuracy. |

Chemical Reactivity and Applications in Drug Development

This compound is not merely a final product but a strategic intermediate for diversification. The quinoline scaffold itself is found in numerous FDA-approved drugs and is associated with a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4][5] This compound provides two orthogonal reactive sites for building molecular complexity.

-

The 2-Chloro Position: This site is susceptible to nucleophilic aromatic substitution (SₙAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille couplings), allowing for the introduction of various aryl, heteroaryl, or amine substituents.

-

The 3-Ethynyl Position: The terminal alkyne is a versatile functional group. It readily participates in Sonogashira couplings to extend the carbon framework, copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) to form triazoles, and various other addition reactions.[6]

The ability to selectively functionalize either position makes this molecule a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

-

Hazard Statements: H302 (Harmful if swallowed).

-

Signal Word: Warning.

-

Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for "A facile and efficient protocol for the synthesis of 2-chloro-3-ethynyl-quinolines from 2-chloro-3-formylquinolines". Retrieved from [Link]

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

-

Jubie, S., et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 9(1). Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Molecular weight and formula of 2-Chloro-3-ethynylquinoline

An In-Depth Technical Guide to 2-Chloro-3-ethynylquinoline for Advanced Research and Drug Development

As a foundational scaffold in modern medicinal chemistry, this compound presents a unique combination of reactive sites, enabling the synthesis of a diverse array of complex heterocyclic compounds. This guide provides an in-depth examination of its core properties, synthesis, characterization, and strategic applications for professionals in chemical research and drug discovery.

Core Physicochemical Properties

This compound is a substituted quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The strategic placement of a chloro group at the 2-position and an ethynyl group at the 3-position makes it a highly versatile building block. The chloro atom can act as a leaving group in nucleophilic substitution reactions, while the terminal alkyne (ethynyl group) is primed for a variety of coupling reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₆ClN | [1][2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Monoisotopic Mass | 187.0188769 Da | [2] |

| CAS Number | 1000782-65-9 | [1] |

| MDL Number | MFCD10699529 | [1] |

| Heavy Atom Count | 13 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis Pathway: The Vilsmeier-Haack Approach

The synthesis of 2-chloro-3-substituted quinolines is most effectively achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[3][4] This approach offers high yields and a straightforward pathway from readily available starting materials like substituted acetanilides.

The process begins with the in situ formation of the Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF). This electrophilic species then reacts with an acetanilide to induce cyclization and form the 2-chloro-3-formylquinoline intermediate. This intermediate is the direct precursor to the target compound. While the direct synthesis to the ethynyl derivative is specific, the foundational steps are well-established for creating the 2-chloroquinoline-3-carbaldehyde core.[5][6]

Conceptual Synthesis Workflow

Sources

- 1. 1000782-65-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-ethynylquinoline

Introduction

2-Chloro-3-ethynylquinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a reactive chloro group at the 2-position and an ethynyl group at the 3-position. This unique combination of functional groups makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science, where it can serve as a versatile building block for more complex structures. However, the successful application of this compound is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, along with detailed experimental protocols for their empirical determination. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and utilize this compound in their research endeavors.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, we can infer its properties based on the constituent functional groups and the foundational quinoline scaffold.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like". The structure of this compound suggests a predominantly nonpolar character due to the aromatic quinoline ring system. However, the nitrogen atom in the quinoline ring can participate in hydrogen bonding, and the chloro and ethynyl groups introduce some polarity.

Based on these structural features, this compound is predicted to be:

-

Slightly soluble in water : The large aromatic surface area will likely limit its solubility in aqueous media. Quinoline itself is only slightly soluble in cold water but more so in hot water[1]. The presence of the chloro and ethynyl groups is not expected to significantly increase aqueous solubility.

-

Soluble in most organic solvents : Due to its aromatic and somewhat nonpolar nature, it is expected to be soluble in a range of common organic solvents.[2]

A summary of predicted solubility in common laboratory solvents is presented below:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The aromatic core limits solubility in highly polar solvents, though some solubility in alcohols is expected due to potential hydrogen bonding with the quinoline nitrogen. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity and aromatic character. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl ether | Moderate to High | The nonpolar aromatic rings will interact favorably with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle suggests good solubility in chlorinated solvents due to the presence of the chloro substituent. |

Stability Profile

The stability of this compound is influenced by its susceptibility to degradation under various environmental conditions such as pH, temperature, light, and oxidative stress. The presence of the chloro and ethynyl groups on the electron-deficient quinoline ring suggests potential for specific degradation pathways. Aromatic compounds, in general, possess a high degree of chemical stability.[3]

-

pH Stability : The quinoline nitrogen is basic (pKa of quinoline is approximately 4.9), meaning the compound can be protonated under acidic conditions, which may affect its stability and solubility.[4] The ethynyl group can be susceptible to hydration under acidic conditions. Under basic conditions, the chloro group at the 2-position, being adjacent to the ring nitrogen, may be susceptible to nucleophilic substitution.

-

Thermal Stability : Quinoline itself has a high boiling point, suggesting good thermal stability.[5] However, the ethynyl group can be reactive at elevated temperatures, potentially leading to polymerization or other reactions.

-

Photostability : Quinoline and its derivatives are known to be sensitive to light, which can induce photodegradation.[6] Therefore, this compound should be protected from light during storage and handling.[7]

-

Oxidative Stability : The electron-rich regions of the molecule, such as the benzene ring of the quinoline system and the ethynyl group, could be susceptible to oxidation.

Experimental Determination of Solubility and Stability

To empirically determine the solubility and stability of this compound, a series of well-defined experiments should be conducted. These studies are crucial for establishing appropriate handling, storage, and formulation conditions.

Solubility Determination Protocol

A common and reliable method for determining the solubility of a compound is the shake-flask method followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound

-

A range of organic solvents (e.g., water, ethanol, DMSO, acetonitrile, toluene, DCM)

-

Volumetric flasks, pipettes, and vials

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration : Place the vials in an orbital shaker or on a vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant.

-

Quantification :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve.

-

Dilute the collected supernatant with the HPLC mobile phase and analyze it by HPLC.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent.

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[8][9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Stress Conditions:

-

Acidic Hydrolysis : 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis : 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation : 3% H₂O₂ at room temperature.

-

Thermal Degradation : Solid compound and solution stored at elevated temperatures (e.g., 60-80 °C).

-

Photodegradation : Solid compound and solution exposed to UV and visible light (ICH Q1B guidelines).

Experimental Workflow:

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Sample Preparation : Prepare solutions of this compound in a suitable solvent system for each stress condition.

-

Stress Application : Expose the samples to the defined stress conditions for a specified duration. A control sample should be stored under normal conditions.

-

Time-Point Sampling : Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching : For hydrolytic and oxidative studies, neutralize the samples to stop the degradation process.

-

Analysis :

-

Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Analyze the samples from each time point.

-

Quantify the amount of this compound remaining at each time point to determine the degradation rate.

-

Characterize any significant degradation products using techniques like LC-MS to elucidate the degradation pathways.

-

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

Caption: Plausible degradation pathways for this compound.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended for this compound:

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11] Protect from light and moisture.[7]

-

Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be inferred from its chemical structure. This guide provides a predictive framework for its physicochemical properties and outlines detailed, actionable protocols for their empirical determination. By following these guidelines, researchers can confidently and effectively utilize this compound in their scientific pursuits, ensuring the integrity of their experiments and advancing their research goals. The elucidation of its degradation pathways will further aid in the development of stable formulations and the identification of potential impurities.

References

- BenchChem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.

- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

- ResearchGate. (2021, November 17). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.

- RSC Publishing. (1969). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group.

- BenchChem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Wikipedia. (n.d.). Quinoline.

- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- ResearchGate. (n.d.). Quinoline | Request PDF.

- PubChem - NIH. (n.d.). Quinoline | C9H7N | CID 7047.

- Chemistry LibreTexts. (2014, July 22). 15.1: Aromatic Compounds Are Unusually Stable.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 2-Chloro-3-ethynylquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of the Ethynyl Group

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3]. The versatility of the quinoline scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions.

This guide focuses on a particularly valuable, yet underexplored, derivative: 2-Chloro-3-ethynylquinoline . This molecule uniquely combines three key functional groups: the quinoline core, a reactive chloro group at the 2-position, and a highly versatile ethynyl (alkyne) group at the 3-position. The 2-chloro substituent serves as a key leaving group for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The 3-ethynyl group is a gateway to a plethora of chemical transformations, most notably Sonogashira cross-coupling and azide-alkyne cycloaddition ("Click Chemistry"), enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis of this compound, an exploration of its chemical reactivity, and a discussion of its potential applications as a pivotal building block in the development of novel therapeutics.

Synthesis of this compound: A Two-Step Approach from a Readily Available Precursor

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the corresponding 2-chloro-3-formylquinoline. This precursor is readily accessible via the Vilsmeier-Haack reaction of acetanilides.

Part 1: Synthesis of the Precursor, 2-Chloro-3-formylquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In the synthesis of 2-chloro-3-formylquinolines, an N-arylacetamide is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF). The reaction proceeds through an electrophilic aromatic substitution followed by cyclization and chlorination to yield the desired quinoline derivative. The yield of this reaction can be influenced by the electronic nature of the substituents on the starting acetanilide[4].

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline [4]

-

To a stirred solution of the appropriate N-arylacetamide (1 equivalent) in dry DMF (3 equivalents) at 0-5 °C, add POCl₃ (4-12 equivalents) dropwise.

-

After the addition is complete, the reaction mixture is heated to 80-90 °C for a period ranging from 4 to 16 hours, depending on the substrate.

-

The reaction mixture is then cooled and poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford the 2-chloro-3-formylquinoline.

Part 2: Conversion of the Formyl Group to an Ethynyl Group

The transformation of the aldehyde functionality in 2-chloro-3-formylquinoline to the target ethynyl group is accomplished via a Corey-Fuchs-type reaction followed by elimination.

-

Formation of the Dibromo-vinyl Intermediate: The aldehyde is first reacted with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This generates a dibromo-vinyl intermediate.

-

Elimination to the Alkyne: The resulting 2-chloro-3-(2,2-dibromovinyl)quinoline is then treated with a base to induce a double dehydrobromination, yielding the desired this compound. A mild and effective method for this step involves the use of sodium sulfide nonahydrate (Na₂S·9H₂O) in DMSO.

Diagram of the Synthesis of this compound

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-ethynylquinoline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-ethynylquinoline, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the historical context of its synthetic precursors, details robust and contemporary synthetic methodologies for its preparation, provides a thorough characterization of its physicochemical properties, and explores its applications in the development of novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this versatile quinoline derivative.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. This compound is a particularly valuable derivative due to the orthogonal reactivity of its two key functional groups: the 2-chloro substituent, which is susceptible to nucleophilic aromatic substitution, and the 3-ethynyl group, which can participate in a wide array of carbon-carbon bond-forming reactions, most notably "click" chemistry and Sonogashira couplings. This dual functionality makes it a powerful intermediate for the construction of complex molecular architectures.

Discovery and History of Synthesis: A Tale of Two Functional Groups

The "discovery" of this compound is intrinsically linked to the development of synthetic methodologies for the functionalization of the quinoline nucleus. While a singular "discovery" event is not documented, its history is best understood as an evolution of synthetic strategies, beginning with its logical precursor, 2-chloro-3-formylquinoline.

The synthesis of 2-chloro-3-formylquinolines was significantly advanced by the work of Meth-Cohn and his group, who utilized the Vilsmeier-Haack reaction.[1] This reaction involves the formylation and cyclization of acetanilides in the presence of a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF), to yield the 2-chloro-3-formylquinoline core.[1]

The subsequent transformation of the formyl group into an ethynyl group represents the key step in the synthesis of this compound. A highly effective method for this one-carbon homologation is the Corey-Fuchs reaction.[2] This two-step process involves the conversion of the aldehyde to a dibromo-olefin, followed by elimination to form the terminal alkyne.[2]

Synthetic Methodologies: From Precursor to Product

The synthesis of this compound is a two-stage process, beginning with the preparation of the key intermediate, 2-chloro-3-formylquinoline, followed by its conversion to the target molecule.

Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a reliable route to 2-chloro-3-formylquinolines from readily available acetanilides.[1]

Experimental Protocol:

-

To a solution of the desired acetanilide (1.0 eq.) in dry dimethylformamide (DMF) (3.0 eq.) at 0-5 °C, phosphorus oxychloride (POCl₃) (7.0 eq.) is added dropwise with stirring.

-

The reaction mixture is then heated to 80-90 °C for 4-16 hours.

-

After completion, the mixture is poured onto crushed ice and stirred for 1 hour.

-

The resulting solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Synthesis of this compound via Corey-Fuchs Reaction

The conversion of 2-chloro-3-formylquinoline to this compound can be efficiently achieved using a one-pot Corey-Fuchs-type reaction.

Experimental Protocol:

-

To a stirred solution of triphenylphosphine (PPh₃) (2.0 eq.) in dry dichloromethane (DCM) at 0 °C, carbon tetrabromide (CBr₄) (1.0 eq.) is added portion-wise, and the mixture is stirred for 30 minutes.

-

A solution of 2-chloro-3-formylquinoline (1.0 eq.) in dry DCM is then added dropwise, and the reaction is stirred at 0 °C for 2 hours.

-

The reaction mixture is then cooled to -78 °C, and a solution of n-butyllithium (n-BuLi) in hexanes (2.5 M, 2.2 eq.) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is typically isolated as a colorless solid. Its structure and purity are confirmed by standard analytical techniques.

Table 1: Spectroscopic Data for this compound [1]

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃) δ/ppm: 8.34 (s, 1H), 8.01 (d, J= 8.4 Hz, 1H), 7.80-7.73 (m, 2H), 7.61-7.56 (m, 1H), 3.49 (s, 1H). |

| ¹³C NMR | (75 MHz, CDCl₃) δ/ppm: 149.2, 146.3, 138.5, 131.4, 130.9, 128.6, 127.6, 126.4, 116.2, 83.4, 78.9. |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₆ClN: 188.0267; found: 188.0272. |

Applications in Research and Development

The unique bifunctional nature of this compound makes it a highly valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry

The quinoline core is a well-established pharmacophore, and the introduction of the ethynyl group at the 3-position opens up avenues for the synthesis of novel drug candidates. The alkyne can be readily derivatized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to introduce a variety of substituents, including triazole rings, which are themselves important pharmacophores. The 2-chloro position can be subsequently modified through nucleophilic substitution to further elaborate the molecular structure and modulate biological activity. This modular approach is highly amenable to the generation of compound libraries for high-throughput screening. For example, 2-chloroquinoline-based compounds have been investigated as potential inhibitors of SARS-CoV-2 proteases.[3]

Organic Synthesis and Materials Science

As a versatile synthetic intermediate, this compound can be used in the construction of complex polycyclic aromatic systems and conjugated materials. The ethynyl group can participate in polymerization reactions or be used as a handle for surface functionalization. The combination of the rigid quinoline scaffold and the linear ethynyl moiety can lead to materials with interesting photophysical and electronic properties.

Caption: Applications of this compound.

Conclusion

This compound stands as a testament to the power of synthetic chemistry to create novel molecular tools for scientific advancement. Its preparation, rooted in classic organic reactions like the Vilsmeier-Haack and Corey-Fuchs reactions, provides a robust and versatile platform for the development of new therapeutics and functional materials. The strategic combination of a reactive chloro group and a versatile ethynyl group on the privileged quinoline scaffold ensures that this compound will continue to be a valuable asset in the arsenal of synthetic chemists for years to come.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link][1]

-

Supporting Information for "A mild and efficient one-pot synthesis of 2-chloro-3-ethynyl-quinolines". The Royal Society of Chemistry. [Link][1]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link][3]

-

Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances. [Link][2]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Chloro-3-ethynylquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This technical guide explores the potential biological activities of a specific, yet lesser-studied derivative: 2-Chloro-3-ethynylquinoline. By synthesizing data from structurally related quinoline compounds, this document provides a forward-looking perspective on its potential as an anticancer and antimicrobial agent. We delve into the rationale behind these predicted activities, propose detailed experimental protocols for their validation, and visualize potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of novel quinoline derivatives.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a bicyclic aromatic heterocycle, is a prominent pharmacophore in drug discovery.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][3] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The subject of this guide, this compound, possesses two key features that suggest significant biological potential: a chlorine atom at the C2 position and an ethynyl group at the C3 position. The 2-chloro substituent is a known modulator of activity in many quinoline-based compounds, while the ethynyl group is a reactive moiety that can potentially engage in covalent interactions with biological targets.

Predicted Biological Activities and Rationale

While direct studies on this compound are limited, a strong case for its potential anticancer and antimicrobial activities can be built upon the extensive research into its structural analogs.

Potential Anticancer Activity

Quinoline derivatives are well-established as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes like cell proliferation and the induction of programmed cell death (apoptosis).[1][4]

Rationale for Anticancer Potential:

-

Structural Similarity to Known Anticancer Agents: Numerous 2-chloroquinoline derivatives have been synthesized and shown to possess potent cytotoxic effects. For instance, derivatives of 2-chloro-3-formylquinoline have been evaluated for their anticancer properties.[7] The 2-chloro group is often a key feature in compounds designed as kinase inhibitors, a major class of anticancer drugs.[1]

-

The Role of the Ethynyl Group: The ethynyl group is a versatile functional group in medicinal chemistry. It can act as a pharmacophore, participating in hydrogen bonding or other non-covalent interactions within a target's active site. More significantly, it can act as a "warhead" for targeted covalent inhibitors. This is particularly relevant for inhibiting enzymes with a nucleophilic residue (like cysteine) in their active site, a common feature of many kinases and proteases implicated in cancer.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many quinoline-based anticancer agents target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and proliferation.[1] this compound could potentially act as a kinase inhibitor, with the ethynyl group forming a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.

-

Induction of Apoptosis: The compound could trigger apoptosis in cancer cells through various signaling pathways. This could involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[8]

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs, like quinine and chloroquine, being based on this scaffold.[9][10][11] More broadly, quinoline derivatives have shown activity against a range of bacteria and fungi.[3][9][12][13]

Rationale for Antimicrobial Potential:

-

Broad-Spectrum Antimicrobial Scaffold: The quinoline core is a well-established platform for the development of antibacterial and antifungal agents.[9][12][13]

-

Activity of 2-Chloroquinolines: The presence of a chlorine atom at the 2-position has been associated with antimicrobial activity in various quinoline derivatives.[14]

Potential Mechanisms of Action:

-

Inhibition of Essential Bacterial Enzymes: The compound could target and inhibit crucial bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are essential for DNA replication and repair. This is a common mechanism for quinolone antibiotics.

-

Disruption of Cell Wall Integrity: Some quinoline derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[13]

-

Inhibition of Biofilm Formation: The compound might inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Proposed Experimental Workflows for Activity Validation

To empirically validate the predicted biological activities of this compound, a systematic, multi-tiered screening approach is recommended.

Anticancer Activity Evaluation

A standard workflow for assessing the anticancer potential of a novel compound involves a series of in vitro assays.[15][16]

Caption: Proposed workflow for in vitro evaluation of anticancer activity.

Detailed Protocols:

Protocol 3.1.1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a primary screening tool to assess the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]

-

Materials:

-

This compound (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration.[17]

-

Protocol 3.1.2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

-

Materials:

-

FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Antimicrobial Activity Evaluation

Standard methods for determining the antimicrobial efficacy of a compound include broth dilution and disk diffusion assays.[19][20][21]

Caption: Workflow for assessing antimicrobial susceptibility.

Detailed Protocols:

Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][22][23]

-

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[23]

-

Protocol 3.2.2: Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[19]

-

Materials:

-

This compound

-

Bacterial strains

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks

-

-

Procedure:

-

Plate Inoculation: Evenly spread a standardized bacterial inoculum onto the surface of an MHA plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.[21]

-

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related quinoline compounds, we can hypothesize the involvement of this compound in specific cellular signaling pathways.

Anticancer Signaling Pathway: Potential EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation.[1] Many quinoline-based inhibitors target this pathway.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally similar quinoline derivatives, there is a strong rationale to investigate its potential as both an anticancer and antimicrobial compound. The presence of the 2-chloro and 3-ethynyl moieties suggests the possibility of potent and potentially covalent mechanisms of action.

The experimental workflows and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Future research should focus on the synthesis of this compound and its analogs, followed by the proposed in vitro screening. Positive hits from these initial screens would warrant further investigation into their mechanisms of action, in vivo efficacy, and toxicological profiles. The exploration of this and other novel quinoline derivatives holds significant promise for the future of drug discovery.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmNms0dZ2OGvl_wqLaTWIzU3pd2aCdYlfeJ7Zxzwquh8Q4hj3ne6_WqHc40hy6BrTg0KXLBDQY-Jzi_5auloxJuCda7v8rKhUD7wUCSm4Mn_YG_wzYyKuI6WLnwnTp9KTb6A==]

- Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyW8iS1N13jkqnpOReuCilFIIH4jptCXvptCPejsRSrIfDFi5XxbAd9zSpNOT4OaI3B29ZqZ4PUQhogT_t5ESAqGHdFWOopBHmM4HCXlYqunPDtpwC6wYwCaiDudnIEK5Y75k9WH0Spc-So7DQID5CjrF1JuZ7y-JOQp3RbCgcLuFS4oRlvPHcSiYoj3YcvdgZqT2zUwYChdEb8InJk66TDb8m]

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWnjAJg4hGNf8ZEC38vPEUsh0R-e-Y29lM7D7CkoDf_jDHMZosqZGhjuk1cG6GerZ7D94-bex8vIddWVkZb_VhrE3v8ZCUow8d0UQ_naUtOWeg2OgsTRiCgm51GIjb0tOqcRANmRy9wo0ICFNc5_0lNQJuo8mLrjbOXLub6Xx-B5agicozqw0PbfWZlQ_vAg==]

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2238865]

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07119e]

- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. [URL: https://www.benchchem.

- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2064973]

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/tahm/2.01_LAB_METH_BACT_AST.pdf]

- Antibiotic sensitivity testing - Wikipedia. [URL: https://en.wikipedia.org/wiki/Antibiotic_sensitivity_testing]

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4789422/]

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. [URL: https://www.integra-biosciences.com/united-kingdom/en/blog/article/antimicrobial-susceptibility-tests-comprehensive-review-most-commonly-used-methods]

- The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/application-notes/biological-activities-quinoline-based-compounds]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407335/]

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37477382/]

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/prechem.4c00224]

- Antimicrobial Susceptibility Testing - Apec.org. [URL: https://apec.org/docs/default-source/projects/2020/sme-2020-s2/220_sme_fsma-final-report_annex-3.pdf]

- Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. [URL: https://www.researchgate.net/figure/Basic-protocol-to-assess-preclinical-anticancer-activity-It-can-be-used-as-a-standalone_fig1_272346048]

- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.

- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [URL: https://www.researchgate.net/publication/285583647_Synthesis_of_novel_quinoline_derivatives_and_their_cytotoxicity_in_A549_lung_cancer_cells]

- New Anticancer Agents: In Vitro and In Vivo Evaluation. [URL: https://www.researchgate.

- Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. [URL: https://www.researchgate.net/publication/330691230_Advanced_protocols_for_in-vivo_evaluation_of_herbal_anticancer_drugs_A_Review]

- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. [URL: https://www.researchgate.

- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. [URL: https://www.youtube.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Two-preclinical-tests-to-evaluate-anticancer-and-P%C3%A9rez-Hern%C3%A1ndez-Borges/12f275723b72605b955a1532057d1976a445f187]

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943444/]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [URL: https://www.researchgate.

- Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8360934/]

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. [URL: https://www.researchgate.

- Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20529688/]

- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9034465/]

- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T - YouTube. [URL: https://www.youtube.